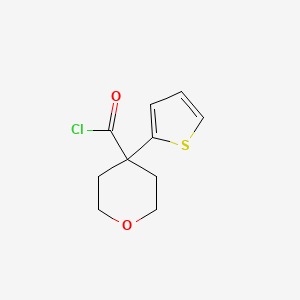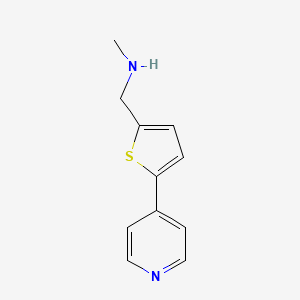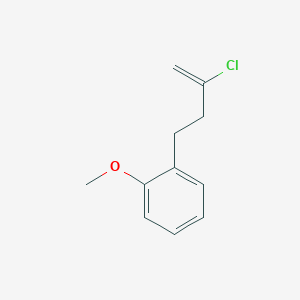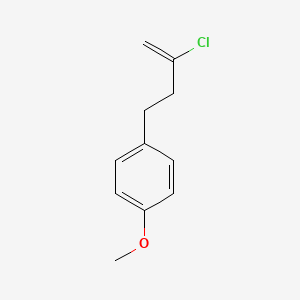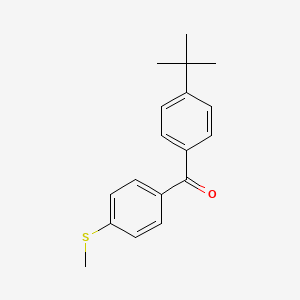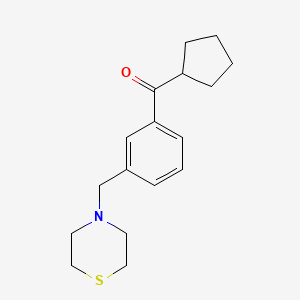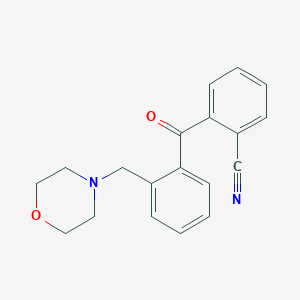
2-Cyano-2'-morpholinomethyl benzophenone
Übersicht
Beschreibung
2-Cyano-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyano-2’-morpholinomethyl benzophenone is represented by the linear formula C19H18N2O2 . The molecular weight of this compound is 306.4 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-2’-morpholinomethyl benzophenone include a molecular weight of 306.4 g/mol and a density of 1.23g/cm3 . The boiling point is 523.8ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Photochemical Applications
The Life of Pi Star Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore
outlines the unique photochemical properties of benzophenone (BP) derivatives. These compounds, upon n-π* excitation, form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, facilitating light-directed covalent attachment. This process finds applications in ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. BP's low reactivity towards water, ambient light stability, and convenient excitation wavelength make it an attractive choice for researchers and industrial applications (Dormán et al., 2016).
Material Science Applications
Synthesis of Novel Morpholine Conjugated Benzophenone Analogues and Evaluation of Antagonistic Role against Neoplastic Development discusses the synthesis and anti-proliferative activity evaluation of novel benzophenone derivatives against various cancer cells. Specific structural modifications on the benzophenone moiety showed significant anti-mitogenic activity, suggesting these compounds' potential in cancer treatment research (Al‐Ghorbani et al., 2017).
Medicinal Chemistry Applications
Design, Synthesis and SAR Bioevaluation of Benzophenone-Mercaptooxadiazole Analogs highlights the antibacterial, antifungal, and anti-tuberculosis activities of benzophenone-tagged oxadiazoles. These compounds, especially those with morpholine groups, demonstrated potent cytotoxic activity against various microbial agents, underscoring their potential as novel antimicrobial agents (Mamatha et al., 2019).
Environmental Applications
Determination of Low-level Ink Photoinitiator Residues in Packaged Milk explores the method for determining benzophenone and other photoinitiators in food packaging, highlighting the environmental presence and potential health impacts of these chemicals. The study underscores the importance of monitoring and regulating these substances in consumer products to ensure safety (Shen et al., 2009).
Safety and Hazards
The safety data sheet for benzophenone, a related compound, indicates that it may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2-Cyano-2’-morpholinomethyl benzophenone.
Wirkmechanismus
Target of Action
It is suggested that the compound exhibits strong antitumor activity, implying that its targets may be associated with tumor cell proliferation and survival .
Mode of Action
It is known to exhibit strong inhibitory activity against various tumor cells , suggesting that it may interact with its targets to inhibit cell proliferation and induce cell death.
Biochemical Pathways
It is suggested that the compound’s antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways . This implies that the compound may affect multiple biochemical pathways associated with tumor growth and survival.
Result of Action
The compound exhibits strong inhibitory activity against various tumor cells, including HL-60, A-549, SMMC-7721, and SW480 cells . This suggests that the compound’s action results in the inhibition of tumor cell proliferation and possibly the induction of cell death.
Eigenschaften
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFSHRSBGHBSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643526 | |
| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-05-5 | |
| Record name | 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



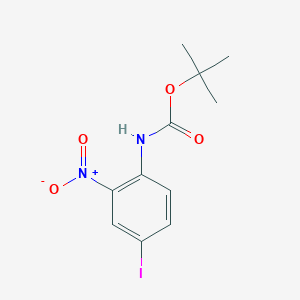
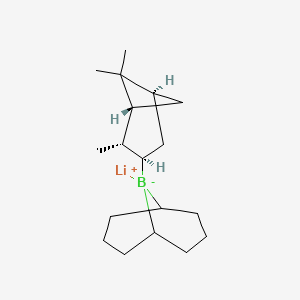
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B1613622.png)
![Methyl 3-[3-(dimethylamino)propoxy]benzoate](/img/structure/B1613624.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)
